molecular formula C14H19BrN2O2 B6642071 1-[(5-bromo-2-hydroxy-3-methylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide

1-[(5-bromo-2-hydroxy-3-methylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide

Cat. No. B6642071
M. Wt: 327.22 g/mol
InChI Key: SOFQOOLRTNJVDK-UHFFFAOYSA-N
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Description

1-[(5-bromo-2-hydroxy-3-methylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as BRL-15572 and belongs to the class of pyrrolidine carboxamide derivatives. BRL-15572 has been found to exhibit promising pharmacological properties that make it a potential candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of BRL-15572 is not fully understood, but it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of various physiological processes, including pain perception, anxiety, and addiction. By modulating the activity of mGluR5, BRL-15572 may regulate the release of neurotransmitters and modulate neuronal activity, leading to its pharmacological effects.
Biochemical and Physiological Effects:
BRL-15572 has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin. The compound has also been found to affect the activity of various brain regions, including the prefrontal cortex, amygdala, and hippocampus. BRL-15572 has been shown to reduce anxiety-like behavior and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

BRL-15572 has several advantages for lab experiments, including its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of BRL-15572 include its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has not been extensively studied in humans, and its safety profile has not been fully established.

Future Directions

There are several potential future directions for the research on BRL-15572. One area of interest is its potential applications in the treatment of addiction, particularly for opioid addiction. BRL-15572 has been found to reduce drug-seeking behavior in animal models, and further research is needed to determine its efficacy in humans. Another potential direction is the development of new derivatives of BRL-15572 with improved pharmacological properties, such as increased solubility and selectivity for specific receptors. Finally, the safety and tolerability of BRL-15572 in humans need to be established through clinical trials to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of BRL-15572 involves a multistep process that starts with the reaction of 2-bromo-5-hydroxy-3-methylbenzaldehyde with methylamine to produce the intermediate 1-(5-bromo-2-hydroxy-3-methylphenyl)methylamine. The intermediate is then reacted with pyrrolidine-2-carboxylic acid to yield BRL-15572. The synthesis of BRL-15572 has been optimized to obtain high yields and purity.

Scientific Research Applications

BRL-15572 has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit antinociceptive, anxiolytic, and antidepressant effects in preclinical studies. BRL-15572 has also been shown to have potential applications in the treatment of addiction, as it has been found to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

1-[(5-bromo-2-hydroxy-3-methylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-9-6-11(15)7-10(13(9)18)8-17-5-3-4-12(17)14(19)16-2/h6-7,12,18H,3-5,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFQOOLRTNJVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)CN2CCCC2C(=O)NC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-bromo-2-hydroxy-3-methylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide

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